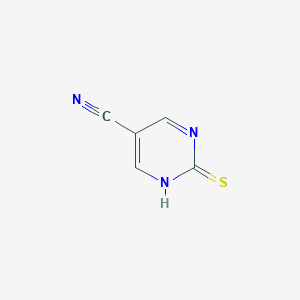
2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of a thioxo group (C=S) at position 2 and a cyano group (C≡N) at position 5 makes this compound unique and of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile can be achieved through several methods. One common approach involves the nucleophilic addition of thiourea to α-cyanocinnamonitrile, followed by intramolecular cyclization. This reaction proceeds smoothly in the presence of potassium carbonate nanoparticles (K₂CO₃-NPs) as a mild basic catalyst, yielding the desired product with an 85% yield .
Another method involves the one-pot multicomponent reaction, where three or more reactants are combined in a single flask. This method is advantageous due to its simplicity and efficiency . Additionally, green synthesis approaches, such as ultrasonic and microwave irradiation, have been reported to enhance the reaction efficiency and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of nano-catalysts, such as K₂CO₃-NPs, is preferred due to their high surface area and catalytic efficiency. These catalysts also facilitate easier product isolation and recovery, making the process more cost-effective and sustainable .
化学反応の分析
Types of Reactions
2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the presence of the cyano group.
Cyclization: Intramolecular cyclization reactions can form more complex heterocyclic structures.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include thiourea, α-cyanocinnamonitrile, triethyl orthoformate, formic acid, maleic anhydride, benzoyl chloride, and acetic anhydride. Reaction conditions often involve mild basic catalysts, such as K₂CO₃-NPs, and can be enhanced using ultrasonic or microwave irradiation .
Major Products Formed
Major products formed from these reactions include imidazo[1,2-c]pyrimidine derivatives, Schiff bases, and acylated pyrimidine derivatives. These products exhibit diverse biological activities and have significant pharmaceutical potential .
科学的研究の応用
2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in microorganisms. The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways .
類似化合物との比較
2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
2-Thioxocytosine: Similar in structure but with different biological activities.
2-Thioxopyrimidine: Shares the thioxo group but differs in the position of the cyano group.
Imidazo[1,2-c]pyrimidine: A derivative formed from the cyclization of this compound
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c6-1-4-2-7-5(9)8-3-4/h2-3H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGSRXMVILYFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=S)N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13093554.png)
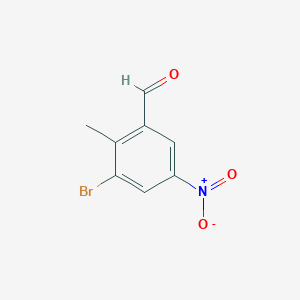

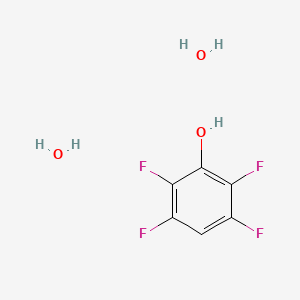
![4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093580.png)
![tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate](/img/structure/B13093584.png)
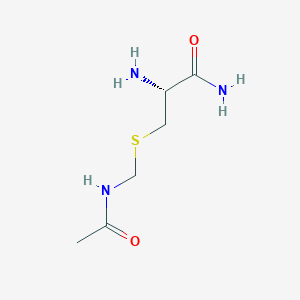
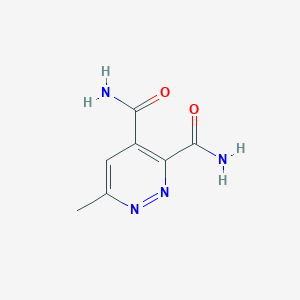
![6-Nitro-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13093604.png)

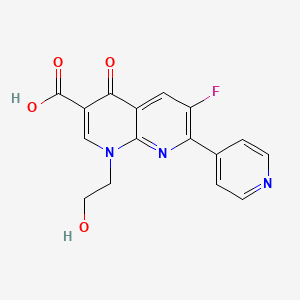

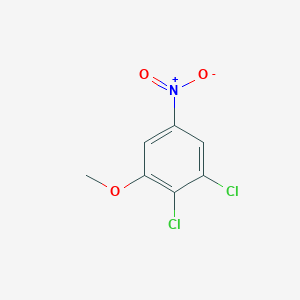
![2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13093645.png)
